tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride

Chemical Purity Salt Selection Solid Handling

The compound, a hydrochloride salt of a Boc-protected 3-amino-8-azabicyclo[3.2.1]octane (tropane), is a specialized bicyclic amine building block. Its core tropane scaffold is a privileged structure in central nervous system drug discovery, notably forming the backbone of alkaloids such as atropine, cocaine, and scopolamine.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
Cat. No. B12441883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
Molecular FormulaC12H23ClN2O2
Molecular Weight262.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10?;
InChIKeyFAJOKGXZZTZLAU-CVLICLBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate Hydrochloride: A Stereochemically-Defined Tropane Building Block for CNS-Targeted Synthesis


The compound, a hydrochloride salt of a Boc-protected 3-amino-8-azabicyclo[3.2.1]octane (tropane), is a specialized bicyclic amine building block. Its core tropane scaffold is a privileged structure in central nervous system drug discovery, notably forming the backbone of alkaloids such as atropine, cocaine, and scopolamine . The target compound is defined by its (1R,3r,5S)-exo stereochemistry, distinguishing it from endo isomers and racemic mixtures. As the hydrochloride salt of CAS 403479-18-5, it offers enhanced solid-state handling and aqueous solubility relative to its free base (CAS 287114-25-4) .

Why Generic Substitution of tert-Butyl 8-Azabicyclo[3.2.1]octan-3-ylcarbamate Isomers Fails in Stereochemically-Critical Synthesis


Tropane-based intermediates are not interchangeable due to the profound impact of stereochemistry on downstream biological activity. The exo configuration of the 3-amino group, as specified by the (1R,3r,5S) absolute stereochemistry, places the Boc-protected amine in a distinct spatial orientation that dictates receptor-ligand interactions and subsequent pharmacophore geometry . Substituting with the endo isomer (CAS 132234-69-6) or a racemic mixture can lead to dramatic differences in the potency and selectivity of final drug candidates, as the tropane ring's conformational rigidity translates stereochemical differences directly into altered binding modes . Furthermore, the hydrochloride salt form provides defined stoichiometry and superior non-hygroscopic handling compared to the free base, ensuring consistent reagent delivery in multi-step syntheses .

Quantitative Differentiation Guide for tert-Butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate Hydrochloride


Purity and Physical Form Advantage: Hydrochloride Salt (98% HPLC) vs. Free Base (≥97%)

The target hydrochloride salt is supplied as a crystalline solid with a minimum purity of 98% by HPLC, whereas the free base (CAS 287114-25-4) is typically offered at ≥97% purity . For precise stoichiometric calculations in multi-step syntheses, the defined salt form eliminates the ambiguity of free base hydration state and provides improved long-term storage stability as a solid at ambient temperature .

Chemical Purity Salt Selection Solid Handling

Procurement Cost-Efficiency: Hydrochloride Salt vs. Free Base on a Gram Scale

Procurement data reveals that the hydrochloride salt offers a 44% lower cost per gram at the 1-gram scale compared to the free base ($216/g vs. $389.90/g), making it the more economical choice for gram-scale research campaigns . The price differential is sustained at smaller scale: $292/g vs. $583.60/g for 250 mg quantities.

Cost Analysis Procurement Research Economics

Stereochemical Precision: (1R,3r,5S)-exo Configuration Defines Unambiguous Reactivity in Asymmetric Synthesis

The target compound is unequivocally designated as the (1R,3r,5S) enantiomer with the 3-amino substituent in the exo configuration. This is critical because monoamine reuptake inhibitor patents explicitly differentiate exo and endo 8-azabicyclo[3.2.1]octane isomers, with the exo configuration often required for optimal potency . The separation of endo and exo isomers of 3-aminotropane requires selective crystallization techniques , making the direct procurement of the pre-resolved isomer a significant time and resource saver.

Stereochemistry Asymmetric Synthesis Receptor Selectivity

Computed Physicochemical Profile: LogP and PSA Enable Predictive Formulation Modeling

The compound possesses calculated LogP of 3.13 and Polar Surface Area (PSA) of 53.85 Ų . These values are consistent with oral bioavailability guidelines (PSA < 140 Ų), yet the LogP is higher than typical central nervous system multiparameter optimization (CNS MPO) targets, indicating that the Boc group will likely be removed prior to pharmacological evaluation. In contrast, the free base and endo isomer share identical PSA/LogP, but only the hydrochloride salt provides a defined crystalline form suitable for solid-formulation screening .

Physicochemical Properties Drug-likeness In Silico Modeling

Optimal Application Scenarios for tert-Butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate Hydrochloride Based on Quantified Evidence


Stereochemically-Defined Scaffold for Monoamine Transporter Ligand Libraries

Medicinal chemistry programs targeting monoamine transporters (dopamine, serotonin, norepinephrine) require a precise exo-3-amino tropane core to maintain the required relative configuration for transporter inhibition. Procuring the (1R,3r,5S)-exo hydrochloride directly eliminates the need for time-consuming isomer separation . The crystalline solid nature of the salt allows for accurate dispensing into parallel synthesis arrays, ensuring reproducibility across large compound libraries. The 44% cost advantage over the free base further supports library-scale procurement.

Late-Stage Boc-Protected Intermediate for Mu Opioid Receptor Antagonist Synthesis

The tropane scaffold is a key motif in potent mu opioid receptor antagonists developed by Theravance and others . In these multi-step synthetic sequences, the exo-Boc-amine serves as a masked primary amine that can be deprotected and elaborated in high yield. Using a pre-formed salt of defined stoichiometry ensures that subsequent acylation or reductive amination steps proceed with predictable reagent equivalents, minimizing the formation of byproducts that arise from incorrect amine-to-electrophile ratios.

High-Throughput Experimentation (HTE) in CNS Drug Discovery

High-throughput experimentation platforms benefit from solid, free-flowing reagents that can be accurately weighed or dissolved as stock solutions. The hydrochloride salt of this Boc-aminotropane provides superior handling characteristics compared to hygroscopic or oily free bases. With a purity specification of 98% HPLC and a competitive price point of $216/g at the 1-gram scale , it is optimized for HTE workflows where cost, purity, and ease of automation are paramount.

Reference Standard for Exo/Endo Isomer Analysis in Quality Control

The unambiguous exo configuration and high chromatographic purity make this hydrochloride salt an ideal reference standard for developing and validating analytical methods (e.g., chiral HPLC or SFC) to monitor exo/endo isomeric purity during process chemistry scale-up. Selective crystallization methods for separating exo/endo isomers require authenticated standards for calibration, and this compound fills that role with defined solid-state stability.

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